(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid
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Overview
Description
(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid: is an organoboron compound with the molecular formula C8H9BFNO2. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropyl and a fluorine group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production often employs scalable methods such as palladium-catalyzed cross-coupling due to its efficiency and cost-effectiveness. The use of continuous flow reactors can further enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology and Medicine:
Drug Discovery: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The primary mechanism of action for (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
4-Fluoropyridin-3-yl Boronic Acid: Similar in structure but lacks the cyclopropyl group, which can influence its reactivity and applications.
6-Chloropyridin-3-yl Boronic Acid: Contains a chlorine substituent instead of fluorine, affecting its electronic properties and reactivity.
Uniqueness: The presence of both cyclopropyl and fluorine groups in (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid imparts unique steric and electronic properties, making it particularly valuable in specific synthetic applications where these attributes are beneficial .
Properties
Molecular Formula |
C8H9BFNO2 |
---|---|
Molecular Weight |
180.97 g/mol |
IUPAC Name |
(6-cyclopropyl-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BFNO2/c10-7-3-8(5-1-2-5)11-4-6(7)9(12)13/h3-5,12-13H,1-2H2 |
InChI Key |
GAVZJQLNZOVODN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)C2CC2)(O)O |
Origin of Product |
United States |
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